Enhanced Hydrogen-Bond Acceptor Capacity Relative to 5-Phenyl and 5-Benzyl Aminothiazole Analogs
The target compound possesses 4 hydrogen-bond acceptor sites (2-amino nitrogen, thiazole ring nitrogen, benzoyl carbonyl oxygen) versus only 2 acceptors in the 5-phenyl (CAS 28241-62-5) and 5-benzyl (CAS 65248-93-3) aminothiazole analogs, which lack the carbonyl oxygen . This difference of 2 additional H-bond acceptors directly impacts predicted aqueous solubility, protein–ligand interaction enthalpy, and molecular recognition properties in biological targets. Computed LogP for the target compound (XLogP3 2.21 ) is intermediate between the more lipophilic 5-phenyl analog (XLogP3 ~2.8–3.0 estimated) and the more polar 5-acetyl analog (XLogP3 ~0.8–1.0), positioning the benzoyl derivative within the optimal lipophilicity range (LogP 1–3) for oral bioavailability and CNS permeability per Lipinski and CNS MPO guidelines.
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 4 HBA (2-amino N, thiazole N, benzoyl carbonyl O) |
| Comparator Or Baseline | 5-Phenyl-4-methylthiazol-2-amine (CAS 28241-62-5): 2 HBA; 5-Benzyl-4-methylthiazol-2-amine (CAS 65248-93-3): 2 HBA |
| Quantified Difference | +2 HBA (100% increase relative to 5-phenyl and 5-benzyl analogs) |
| Conditions | Computed from molecular structure; PubChem/Chem960 database entries |
Why This Matters
For fragment-based screening and structure-guided design, the benzoyl carbonyl provides an additional H-bond anchoring point not available in 5-phenyl or 5-benzyl analogs, enabling distinct binding poses that can rescue otherwise inactive chemotypes.
